molecular formula C3H6N4 B1601179 5-Amino-1-methyl-1,2,3-triazole CAS No. 24660-67-1

5-Amino-1-methyl-1,2,3-triazole

Cat. No. B1601179
CAS RN: 24660-67-1
M. Wt: 98.11 g/mol
InChI Key: LUMJHBSNEYGPRV-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1,2,3-triazole is a type of triazole compound . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions .


Chemical Reactions Analysis

The synthesis of 5-amino-1,2,3-triazoles involves a cascade nucleophilic addition/cyclization process . This process is accomplished under mild conditions and further functionalization enriches the molecular diversity of triazoles .

Scientific Research Applications

    Organic Chemistry

    • Triazoles are used in the synthesis of various organic compounds . A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . Further functionalization enriched the molecular diversity of triazoles .
    • The results of this method have shown promising utility in the late-stage derivatization and gram-scale synthesis .

    Pharmacology

    • Triazoles show versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
    • The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

    Polymer Chemistry

    • Triazoles have found broad applications in polymer chemistry . They can be used as building blocks in the synthesis of polymers, providing the resulting materials with unique properties due to their aromaticity and ability to engage in hydrogen bonding .

    Supramolecular Chemistry

    • In supramolecular chemistry, triazoles can play a crucial role due to their ability to act as bridging units in the construction of complex architectures . Their unique geometry and electronic properties can influence the overall structure and function of the supramolecular assembly .

    Bioconjugation

    • Triazoles are used in bioconjugation, a chemical strategy that enables the joining of two biomolecules . This is particularly useful in the field of chemical biology, where it allows for the creation of hybrid molecules with novel functions .

    Fluorescent Imaging

    • Triazoles have been used in the development of fluorescent probes for imaging applications . Their photostability and tunable fluorescence properties make them ideal for this purpose .

    Antimicrobial Agents

    • Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They have been used to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

    Antifungal Drugs

    • Among the antifungal drugs, conazoles constitute a major class based on azole moiety like itraconazole, voriconazole, ravuconazole, fluconazole and so on .

    Synthesis of Organic Compounds

    • A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . Further functionalization enriched the molecular diversity of triazoles .

    Chemical Biology

    • Triazoles have found broad applications in chemical biology . They can be used as building blocks in the synthesis of complex molecules, providing the resulting materials with unique properties due to their aromaticity and ability to engage in hydrogen bonding .

    Materials Science

    • In materials science, triazoles have been used in the development of new materials due to their unique chemical properties .

    Drug Discovery

    • Triazoles have found broad applications in drug discovery . They show versatile pharmacological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

properties

IUPAC Name

3-methyltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-7-3(4)2-5-6-7/h2H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMJHBSNEYGPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509213
Record name 1-Methyl-1H-1,2,3-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-methyl-1,2,3-triazole

CAS RN

24660-67-1
Record name 1-Methyl-1H-1,2,3-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24660-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-1,2,3-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-triazol-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SM Firestine - 1995 - search.proquest.com
Only one carbon-carbon bond is formed in de novo purine biosynthesis, namely during the conversion of 5-aminoimidazole ribonucleotide (AIR) to 4-carboxy-5-aminoimidazole …
Number of citations: 2 search.proquest.com

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